molecular formula C11H12N2 B12803979 Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile CAS No. 6622-00-0

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile

Cat. No.: B12803979
CAS No.: 6622-00-0
M. Wt: 172.23 g/mol
InChI Key: LYMMQARIUAOJJS-UHFFFAOYSA-N
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Description

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is a bicyclic compound with a unique structure that includes two nitrile groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.2]nonane framework with a double bond and two nitrile groups at the 6 and 7 positions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can form interactions with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(3.2.2)non-8-ene-6,7-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential applications in various fields. The nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

CAS No.

6622-00-0

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

bicyclo[3.2.2]non-8-ene-6,7-dicarbonitrile

InChI

InChI=1S/C11H12N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-11H,1-3H2

InChI Key

LYMMQARIUAOJJS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC(C1)C(C2C#N)C#N

Origin of Product

United States

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